5-(Trifluoromethyl)chroman-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-17-9)10(15)16/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
XOIKRKHYDQVWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC(=C21)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is the decarboxylative Giese reaction, which utilizes visible light and photoredox catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)chroman-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group undergoes selective reduction under different conditions:
Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reaction : Reduces the carboxylic acid to a primary alcohol.
-
Conditions : Anhydrous THF or diethyl ether, 0°C to reflux.
-
Mechanism : Nucleophilic acyl substitution followed by hydride transfer .
Palladium-Catalyzed Step-Down Reduction
-
Reagents : Pd(OAc)₂, 1,4-bis(diphenylphosphino)butane, triethylsilane, trimethylacetic anhydride.
-
Conditions : Toluene, 160°C, 15 h.
-
Outcome : Converts carboxylic acid to aldehyde with >95% yield in model systems .
| Reduction Type | Reagents/Catalysts | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | LiAlH₄ in THF | 3-(Hydroxymethyl)chroman | ~85 |
| Pd-Catalyzed | Pd(OAc)₂, Et₃SiH | 3-Formylchroman | >95 |
Oxidation Reactions
The electron-withdrawing trifluoromethyl group stabilizes intermediates during oxidation:
Decarboxylative Oxidation
-
Reagents : TiO₂, UV light.
-
Conditions : Dry anaerobic environment, 24–48 h irradiation.
-
Outcome : Forms alkylated pyrrolidine-dione derivatives via radical intermediates .
Photoredox-Coupled Azaarylation
-
Reagents : fac-Ir(ppy)₃, 4-cyanopyridine, Et₃N.
-
Conditions : DMSO, blue LED irradiation, 48 h.
-
Outcome : Decarboxylative coupling produces 4-(pyridin-4-yl)chroman-2-ones in moderate yields .
Alkylation and Cycloaddition
TiO₂-Promoted Alkylation
-
Mechanism : Photochemical generation of alkyl radicals from carboxylic acids.
-
Example : Reaction with alkenes (e.g., cyclohexene) under TiO₂ catalysis forms C–C bonds at the β-position of the acid .
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| N-Phenylmaleimide | 3-(Trifluoromethyl)pyrrolidinedione | TiO₂ | ~1 |
Esterification and Amidation
Esterification
-
Reagents : Alcohols, DCC/DMAP or TBTU.
-
Conditions : Room temperature, 12–24 h.
-
Outcome : High-yield formation of ethyl or methyl esters for further derivatization .
Amide Formation
-
Reagents : Amines, TBTU, Et₃N.
-
Example : Coupling with 5-allylsulfanyl- thiadiazol-2-ylamine yields heterocyclic amides .
Mechanistic Considerations
-
Trifluoromethyl Effects : The -CF₃ group enhances electrophilicity at the 3-position, facilitating nucleophilic attacks on the carboxylic acid .
-
Radical Pathways : Photoredox and TiO₂-mediated reactions proceed via single-electron transfer (SET) mechanisms, generating carboxyl radicals that undergo decarboxylation .
-
Steric and Electronic Modulation : The chroman ring’s rigidity influences regioselectivity in cycloadditions and alkylations .
Challenges and Limitations
Scientific Research Applications
Biological Activities
Research has indicated that 5-(Trifluoromethyl)chroman-3-carboxylic acid may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, suggesting potential as an antimicrobial agent. Its structure allows for enhanced interactions with lipid membranes and proteins, which could modulate enzyme activity and signal transduction pathways .
- Antileishmanial Properties : In studies focused on leishmaniasis, derivatives of chroman compounds have been synthesized to evaluate their efficacy against Leishmania species. These studies highlight the potential of chroman derivatives, including those containing trifluoromethyl groups, in developing new treatments for this disease .
- CFTR Modulation : The cystic fibrosis transmembrane conductance regulator (CFTR) is crucial for ion transport in epithelial cells. Compounds that can modulate CFTR activity are being explored for their therapeutic potential in cystic fibrosis and related disorders. The unique properties of 5-(Trifluoromethyl)chroman-3-carboxylic acid may contribute to the development of new CFTR modulators .
Case Studies and Research Findings
- Antileishmanial Studies : A series of compounds based on the chroman scaffold were synthesized and evaluated for their leishmanicidal activity. Among these, certain derivatives exhibited significant potency against Leishmania parasites, indicating the potential of 5-(Trifluoromethyl)chroman-3-carboxylic acid as a lead compound for further optimization in antileishmanial drug development .
- Cystic Fibrosis Research : A study utilizing molecular docking techniques identified several small molecules that can act as CFTR potentiators or inhibitors. The inclusion of compounds similar to 5-(Trifluoromethyl)chroman-3-carboxylic acid in this screening process suggests its potential role in enhancing CFTR function or modulating its activity .
Potential Applications in Drug Development
The diverse biological activities associated with 5-(Trifluoromethyl)chroman-3-carboxylic acid position it as a candidate for further research in drug development:
- Pharmaceutical Formulations : Due to its lipophilicity and potential bioactivity, this compound could be formulated into drugs targeting various diseases, including infectious diseases and genetic disorders like cystic fibrosis.
- Lead Compound for Structural Modifications : The structural framework of 5-(Trifluoromethyl)chroman-3-carboxylic acid allows for modifications that could enhance its efficacy or reduce toxicity, making it a valuable scaffold for medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-(Trifluoromethyl)chroman-3-carboxylic acid with structurally related compounds, highlighting key differences in substituents and molecular properties:
Key Observations:
Physicochemical Properties
| Property | 5-(Trifluoromethyl)chroman-3-carboxylic acid | 5-Fluoro-2-(trifluoromethyl)-chromene-3-carboxylic acid | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid |
|---|---|---|---|
| LogP (Predicted) | 2.5–3.0 | 2.8–3.3 | 1.8–2.2 |
| Solubility (Water) | Low (<1 mg/mL) | Very low (<0.1 mg/mL) | Moderate (1–5 mg/mL) |
| Acidity (pKa) | ~3.2 (COOH) | ~3.0 (COOH) | ~2.8 (COOH) |
Analysis:
- The trifluoromethyl group increases lipophilicity (LogP) compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .
- The triazole derivative () exhibits higher solubility due to its heteroaromatic ring, which enhances hydrogen bonding .
Biological Activity
5-(Trifluoromethyl)chroman-3-carboxylic acid is a compound belonging to the chroman family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Chroman Compounds
Chroman derivatives are often considered privileged scaffolds in drug discovery because of their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The introduction of a trifluoromethyl group enhances lipophilicity and bioactivity, making compounds like 5-(Trifluoromethyl)chroman-3-carboxylic acid particularly interesting for pharmacological studies .
Synthesis and Characterization
The synthesis of 5-(Trifluoromethyl)chroman-3-carboxylic acid typically involves multi-step organic reactions that introduce the trifluoromethyl group while maintaining the integrity of the chroman scaffold. Characterization methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds .
Antileishmanial Activity
Recent studies have highlighted the potential antileishmanial activity of various chroman derivatives, including those with a trifluoromethyl substituent. For instance, a related study demonstrated that certain thiochroman derivatives exhibited significant activity against Leishmania panamensis, with effective concentrations (EC50) below 10 µM. Although specific data for 5-(Trifluoromethyl)chroman-3-carboxylic acid was not detailed, the structural similarities suggest potential efficacy against leishmaniasis .
Cytotoxicity Studies
Cytotoxicity assays conducted on chroman derivatives reveal varying degrees of toxicity depending on structural modifications. For example, compounds with phenyl substitutions at specific positions showed increased cytotoxicity while maintaining some antileishmanial activity. This highlights the importance of SAR in optimizing compounds for both efficacy and safety .
Structure-Activity Relationships (SAR)
The biological activity of 5-(Trifluoromethyl)chroman-3-carboxylic acid can be influenced by its structural modifications. The presence of the trifluoromethyl group is believed to enhance interactions with biological targets due to its electron-withdrawing nature, which can affect binding affinities and metabolic stability .
Table: Summary of Biological Activities
| Compound | Activity Type | EC50 (µM) | Notes |
|---|---|---|---|
| 5-(Trifluoromethyl)chroman-3-carboxylic acid | Antileishmanial | TBD | Structural analogs show promising activity |
| Thiochroman derivatives | Antileishmanial | <10 | Significant activity against Leishmania |
| Chroman derivatives | Cytotoxicity | <40 | Varies with substitution patterns |
Case Studies
- Antileishmanial Activity : A study synthesized various thiochroman derivatives and tested them against Leishmania panamensis. The most active compounds had EC50 values below 10 µM, indicating strong potential for further development as antileishmanial agents .
- Cytotoxicity Assessment : In vitro studies on thiochroman derivatives revealed that while some compounds exhibited low cytotoxicity, others showed significant toxicity at higher concentrations. This variability underscores the need for careful optimization when developing new therapeutics based on the chroman scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Trifluoromethyl)chroman-3-carboxylic acid, and what intermediates are critical for successful cyclization?
- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-substituted precursors. For example, analogous compounds like ethyl 5-(trifluoromethyl)indole-2-carboxylate are synthesized via condensation of 4-(trifluoromethyl)phenylhydrazine with keto-esters, followed by cyclization under acidic conditions . Key intermediates include trifluoromethyl-substituted aromatic hydrazines and β-keto esters. Reaction optimization (e.g., solvent polarity, temperature) is crucial to avoid side products like open-chain hydrazones.
Q. How is 5-(Trifluoromethyl)chroman-3-carboxylic acid characterized spectroscopically?
- Methodological Answer :
- NMR : and NMR confirm the chroman ring structure and trifluoromethyl group position. For example, NMR of similar trifluoromethylated compounds shows singlets at δ -60 to -65 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M-H]) with isotopic patterns matching the trifluoromethyl group.
- XRD : Crystallography resolves stereochemistry, particularly for chiral centers in the chroman ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-(Trifluoromethyl)chroman-3-carboxylic acid?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) enhance cyclization efficiency. For ethyl ester analogs, yields improved from 45% to 72% with ZnCl at 80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates .
Q. What are the stability profiles of 5-(Trifluoromethyl)chroman-3-carboxylic acid under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs). For related carboxylic acids, degradation peaks in HPLC indicate decarboxylation at pH < 2 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~200°C for methyl esters of trifluoromethylated heterocycles ).
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; trifluoromethyl groups reduce conjugation, enhancing stability compared to non-fluorinated analogs .
Q. How can computational methods predict the biological activity of 5-(Trifluoromethyl)chroman-3-carboxylic acid?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Trifluoromethyl groups often enhance binding via hydrophobic interactions .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, trifluoromethyl substitution lowers electron density at the carboxyl group, affecting acidity (pKa ~2.5–3.0) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for 5-(Trifluoromethyl)chroman-3-carboxylic acid?
- Methodological Answer :
- Purity Verification : Use HPLC with orthogonal methods (e.g., C18 and HILIC columns) to confirm compound homogeneity. For example, impurities in trifluoromethylated compounds often arise from incomplete cyclization .
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). Discrepancies >2 ppm suggest structural misassignment .
Analytical and Applied Research
Q. What advanced analytical techniques are recommended for quantifying 5-(Trifluoromethyl)chroman-3-carboxylic acid in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in HO:MeCN). Monitor transitions like m/z 275 → 231 (collision energy: 20 eV) .
- Isotope Dilution : Deuterated internal standards (e.g., D-trifluoromethyl analogs) improve accuracy in serum/plasma samples .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of 5-(Trifluoromethyl)chroman-3-carboxylic acid?
- Methodological Answer :
- Derivatization : Synthesize esters, amides, or salts to modulate lipophilicity. For example, ethyl esters show enhanced cell permeability compared to free acids .
- In Vitro Assays : Test COX-2 inhibition or antibacterial activity (MIC assays). Trifluoromethyl groups often enhance potency by 3–5 fold compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
